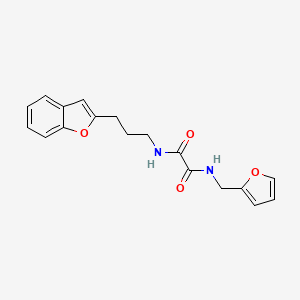
N1-(3-(benzofuran-2-yl)propyl)-N2-(furan-2-ylmethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(3-(benzofuran-2-yl)propyl)-N2-(furan-2-ylmethyl)oxalamide is a complex organic compound that features a benzofuran moiety and a furan ring within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(3-(benzofuran-2-yl)propyl)-N2-(furan-2-ylmethyl)oxalamide typically involves multiple steps, starting with the preparation of benzofuran and furan derivatives. These derivatives are then coupled using appropriate reagents and reaction conditions to form the final compound. Common synthetic routes include:
Friedel-Crafts Acylation: This method involves the acylation of benzofuran with an appropriate acyl chloride in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: The furan derivative is reacted with a suitable electrophile to introduce the desired functional groups.
Amide Bond Formation: The final step involves the formation of the amide bond between the benzofuran and furan derivatives using coupling reagents such as carbodiimides.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: N1-(3-(benzofuran-2-yl)propyl)-N2-(furan-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce new substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are employed.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with new substituents.
Scientific Research Applications
Chemistry: In chemistry, N1-(3-(benzofuran-2-yl)propyl)-N2-(furan-2-ylmethyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential biological activities, including antimicrobial and antioxidant properties. It is being studied for its ability to inhibit the growth of various pathogens and protect cells from oxidative stress.
Medicine: In the medical field, this compound is being explored for its therapeutic potential. It has been investigated for its anti-inflammatory, analgesic, and anticancer properties. Preclinical studies have shown promising results in animal models.
Industry: this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which N1-(3-(benzofuran-2-yl)propyl)-N2-(furan-2-ylmethyl)oxalamide exerts its effects involves multiple molecular targets and pathways. The compound interacts with specific enzymes and receptors, leading to the modulation of biological processes. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.
Comparison with Similar Compounds
Benzofuran derivatives: These compounds share the benzofuran core structure and exhibit similar biological activities.
Furan derivatives: Compounds containing furan rings are structurally related and often possess comparable properties.
Uniqueness: N1-(3-(benzofuran-2-yl)propyl)-N2-(furan-2-ylmethyl)oxalamide stands out due to its dual benzofuran and furan moieties, which contribute to its unique chemical and biological properties
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-N'-(furan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-17(18(22)20-12-15-7-4-10-23-15)19-9-3-6-14-11-13-5-1-2-8-16(13)24-14/h1-2,4-5,7-8,10-11H,3,6,9,12H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPDFPBXSWGASF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2937219.png)
![ethyl 1-[3-(2,4-dioxo-1H-quinazolin-3-yl)propanoyl]piperidine-4-carboxylate](/img/structure/B2937221.png)
![tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yl)ethyl]carbamate](/img/structure/B2937222.png)
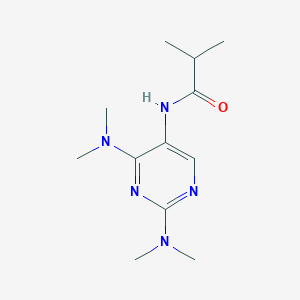
![3-chloro-2-[(E)-2-[(pyridin-4-yl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2937226.png)
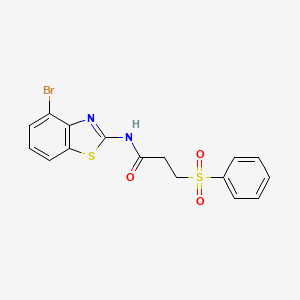
![1-[3-(3-Bromophenyl)-3-hydroxyazetidin-1-yl]-2-chloroethanone](/img/structure/B2937228.png)
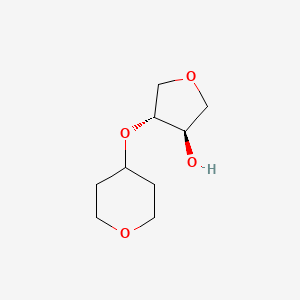
![(Z)-ethyl 2-(4,6-difluoro-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2937230.png)
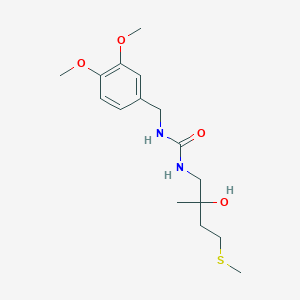
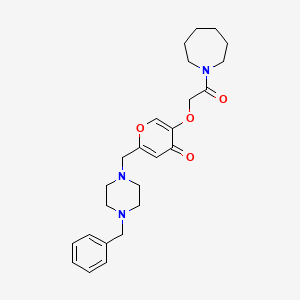
![ethyl 4-[(3-methoxypropyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2937235.png)
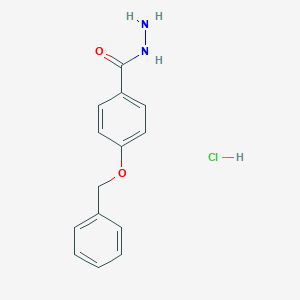
![4-{[(2,3-Dichlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B2937242.png)
